molecular formula C12H11FN2O4S B2842297 2-(4-fluorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide CAS No. 1443978-73-1

2-(4-fluorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide

Cat. No. B2842297
CAS RN: 1443978-73-1
M. Wt: 298.29
InChI Key: YCRQDZUJFWGPJM-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiadiazine . Benzothiadiazine derivatives, such as chlorothiazide and hydrochlorothiazide, have been used in human therapy as diuretic and antihypertensive agents .


Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for the synthesis of imidazo[2,1-b][1,3]thiazines, which are structurally similar, have been reported . These methods involve constructing the imidazothiazine scaffold and are grouped by the degree of research done on the imidazothiazine scaffold .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. Unfortunately, specific details about its molecular structure could not be found .


Physical And Chemical Properties Analysis

Specific physical and chemical properties of this compound could not be found .

Safety And Hazards

The safety and hazards associated with this compound are not known. It’s important to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O4S/c1-8-11(12(16)17)7-15(20(18,19)14-8)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRQDZUJFWGPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NS(=O)(=O)N(C=C1C(=O)O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide

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